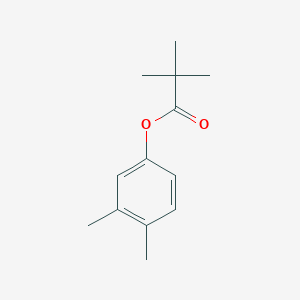
3,4-dimethylphenyl pivalate
Übersicht
Beschreibung
3,4-dimethylphenyl pivalate is an organic compound that belongs to the class of esters. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. The compound is also known by its chemical name, pivalic acid 3,4-dimethylphenyl ester.
Wissenschaftliche Forschungsanwendungen
Infrared Study in Hydrogenation Processes
3,4-Dimethylphenyl pivalate has been studied in the context of hydrogenation of carboxylic acids. A study by Ding et al. (1993) on the selective hydrogenation of pivalic acid to 2,2-dimethylpropanal, using infrared spectroscopy, provides insights into the reaction mechanisms and intermediate species formation during the process (Ding et al., 1993).
Structural Analysis in Chemistry
The molecular structure of compounds related to this compound, such as bismuth(III) 2,2-dimethylpropanoate, has been elucidated using X-ray crystallography. Troyanov and Pisarevsky (1993) detailed the structure of these compounds, highlighting the importance of structural analysis in understanding chemical properties (Troyanov & Pisarevsky, 1993).
Synthesis and Characterization of Heterodinuclear Lanthanide Pivalates
Research by Fomina et al. (2013) on the synthesis of new heterodinuclear lanthanide pivalates (including this compound) demonstrates the compound's role in the creation of complex molecules with specific luminescent properties. This research is crucial for developing materials with potential applications in fields like photonics and molecular electronics (Fomina et al., 2013).
Electronic Structure Studies
Electronic structure calculations of dinuclear rhenium(III) carboxylate complexes, involving compounds like this compound, provide essential insights into the electronic transitions and spectral properties of these materials. This research, as conducted by Shaw et al. (2022), is vital for understanding the electronic properties of complex molecules (Shaw et al., 2022).
Activation and Functionalization Studies
Balavoine and Clinet (1990) explored the activation and functionalization of pivalic acid, a compound related to this compound. This research is significant in the field of organic chemistry, particularly in the development of new synthetic routes for tertiary carboxylic acids (Balavoine & Clinet, 1990).
Magnetic Properties in Polynuclear Copper(II) Complexes
In the study of polynuclear Cu(II) complexes containing derivatives of 1,2,4-triazole and pivalate ligands, Zhou et al. (2005) demonstrated the use of this compound in synthesizing complex compounds with unique magnetic properties. This research contributes to the understanding of magnetic interactions in molecular systems (Zhou et al., 2005).
Biodegradation of Quaternary Carbon Compounds
Jacoby et al. (2022) focused on the biodegradation of quaternary carbon compounds like pivalate, highlighting the environmental relevance of understanding how these compounds break down in nature. This research is crucial for addressing environmental persistence and degradation pathways of such compounds (Jacoby et al., 2022).
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9-6-7-11(8-10(9)2)15-12(14)13(3,4)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEUONABFJIQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5645178.png)
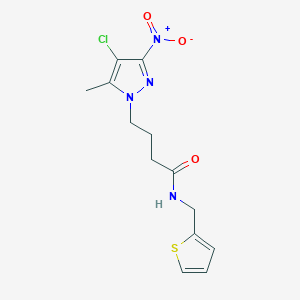

![1-(2-methylphenyl)-3-[2-(methylthio)ethyl]-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5645201.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5645203.png)
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5645208.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5645213.png)
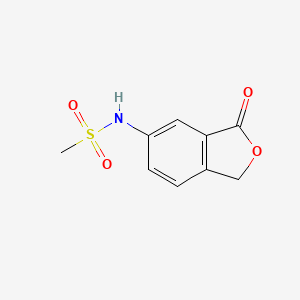
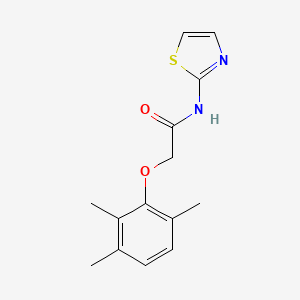
![(1S*,5R*)-6-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645222.png)
![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5645237.png)

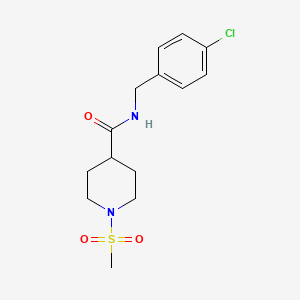
![8-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5645292.png)
